2-methyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one
Description
2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE is a complex organic compound with a unique structure that includes a tetrahydroquinoline core
Properties
Molecular Formula |
C23H29NO |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-methyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one |
InChI |
InChI=1S/C23H29NO/c1-6-17(2)21(25)24-20-15-11-10-14-19(20)23(5,16-22(24,3)4)18-12-8-7-9-13-18/h7-15,17H,6,16H2,1-5H3 |
InChI Key |
PDEHVMSVBREZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE typically involves multiple steps. One common synthetic route includes the reaction of a substituted aniline with an appropriate ketone under acidic conditions to form the tetrahydroquinoline core. This is followed by alkylation and further functionalization to introduce the butanone moiety. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to 2-methyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one exhibit promising anticancer properties. A study demonstrated that derivatives of quinoline can inhibit the proliferation of human cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL, indicating effective cytotoxicity against these cell lines .
Thrombopoietin Receptor Agonism
Another significant application is its potential as an agonist for the thrombopoietin receptor. Compounds that mimic thrombopoietin can enhance platelet production, which is crucial in treating conditions like thrombocytopenia. The structural features of this compound may contribute to its efficacy in this role .
Fluorescent Dyes
The unique structure of this compound makes it suitable for use as a fluorescent dye in various applications including biological imaging and materials science. Its ability to absorb and emit light at specific wavelengths can be utilized in creating advanced imaging techniques and sensors.
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, derivatives of this compound may find applications in OLED technology. Research into similar quinoline-based compounds has shown their effectiveness as emissive materials in OLEDs, enhancing the efficiency and color purity of displays .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents | Effective against HCT-116 and MCF-7 cells |
| Thrombopoietin receptor agonists | Enhances platelet production | |
| Materials Science | Fluorescent dyes | Useful in biological imaging |
| Organic Light Emitting Diodes | Enhances efficiency in display technologies |
Case Study 1: Anticancer Activity
A series of derivatives based on quinoline structures were synthesized and tested for their anticancer properties. The study highlighted that modifications to the quinoline ring could significantly enhance cytotoxicity against various cancer cell lines, suggesting potential pathways for drug development based on this scaffold.
Case Study 2: Thrombopoietin Agonism
In another study focusing on thrombopoietin receptor agonists, compounds structurally related to this compound were shown to increase platelet counts in animal models. This research underlines the therapeutic potential of such compounds in treating blood disorders.
Mechanism of Action
The mechanism of action of 2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE include other tetrahydroquinoline derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of 2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2-Methyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one is a synthetic organic compound belonging to the quinoline family. Its complex structure and unique substituents suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H31N |
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Pharmacological Properties
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to quinolines have been documented to exhibit significant cytotoxic effects against different cancer cell lines .
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial properties. The compound may demonstrate efficacy against various bacterial strains and fungi due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Antioxidant Effects
The antioxidant activity of quinoline derivatives has been linked to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : It could interact with various receptors in the body, leading to altered signaling pathways that affect cell survival and proliferation.
- DNA Interaction : Like many quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives demonstrated that modifications at the C7 position significantly enhanced anticancer activity against breast cancer cells (MCF7). The presence of bulky groups like the phenyl moiety was found to increase cytotoxicity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features exhibited potent antibacterial effects, suggesting that this compound might also possess similar capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
